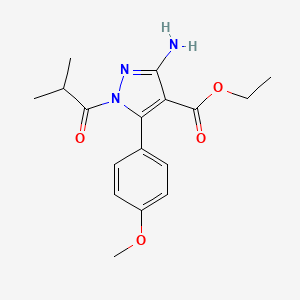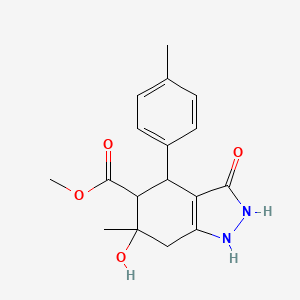![molecular formula C20H20O5 B11078706 8-ethoxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11078706.png)
8-ethoxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C20H20O6 and is also known by other names such as (3aS,4R,9aR)-6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one .
- It belongs to the class of compounds known as naphthofurans .
- The compound’s structure includes a cycloheptane ring fused with a furan ring , and it contains hydroxy, methoxy, and ethoxy functional groups.
Preparation Methods
- Synthetic Routes : While specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving cyclization reactions.
- Reaction Conditions : These would depend on the chosen synthetic pathway, but typical conditions might involve acid-catalyzed cyclization or oxidative processes.
- Industrial Production : Unfortunately, information on large-scale industrial production methods is scarce due to its limited commercial use.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) reagents may be used.
- Reduction : Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride) .
- Substitution : Substitution reactions may involve halogens (e.g., bromine) .
- Major Products : These reactions can yield products with modified functional groups or ring structures.
Scientific Research Applications
- Chemistry : Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
- Biology : Investigations focus on its potential as a bioactive compound , affecting cellular processes.
- Medicine : Although not widely explored, it could have applications in drug discovery.
- Industry : Limited industrial applications, but its unique structure may inspire novel materials.
Mechanism of Action
- Targets : The compound may interact with specific enzymes, receptors, or proteins .
- Pathways : It could modulate cellular pathways related to inflammation, oxidative stress, or cell signaling .
Comparison with Similar Compounds
- Uniqueness : Its cycloheptane-furan fusion sets it apart.
- Similar Compounds : Other naphthofurans include α-conidendrin , which shares some structural features.
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-ethoxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C20H20O5/c1-5-24-18-10-14(13-6-7-15(21)17(9-13)23-4)8-16(22)19-11(2)25-12(3)20(18)19/h6-10,21H,5H2,1-4H3 |
InChI Key |
NBLLKRJJLIALHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B11078623.png)
![N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide](/img/structure/B11078630.png)
![1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester](/img/structure/B11078638.png)
![3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11078657.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11078662.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B11078667.png)


![(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078678.png)

![(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11078690.png)
![(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078694.png)
![5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11078699.png)
![2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B11078714.png)
